

Application of Dental Adhesives in the Restoration of Non-Carious Cervical Lesions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bondlite*

Cat. No.: *B1166798*

[Get Quote](#)

Introduction

Non-carious cervical lesions (NCCLs) are characterized by the loss of tooth structure at the cementoenamel junction, a condition not caused by dental caries. The etiology of NCCLs is multifactorial, with stress corrosion (abfraction), biocorrosion (erosion), and friction (abrasion) being the primary contributing factors. Restoring these lesions is often indicated to manage dentin hypersensitivity, prevent further tooth loss, improve esthetics, and facilitate plaque control.

The success of NCCL restorations heavily relies on the adhesive system's ability to bond effectively to both enamel and, more critically, the often sclerotic and less receptive dentin found in these lesions. This document provides detailed application notes and protocols for researchers and dental professionals on the use of a 5th generation, total-etch dental adhesive system for restoring NCCLs, based on findings from various clinical studies. While the specific product "**Bondlite**" is not extensively documented in recent clinical literature, the following protocols are based on the principles of 5th generation adhesives, such as Pentron's Bond-1™ system, which require a separate phosphoric acid etching step.

Quantitative Data from Clinical Studies

The clinical performance of adhesive systems in NCCL restorations is typically evaluated based on retention rate, marginal adaptation, marginal discoloration, and post-operative sensitivity. The following table summarizes data from various studies on the performance of different adhesive strategies in NCCL restorations.

Study			
Category/Adhesive Type	Evaluation Period	Retention Rate (%)	Key Findings
3-Step Etch-and-Rinse	3 Years	90%	Showed clinically acceptable retention rates. [1]
1-Bottle Etch-and-Rinse (5th Gen)	3 Years	51%	Exhibited a significantly high failure rate compared to 3-step systems and RMGICs. [1]
2-Step Self-Etch	2 Years	92.3%	No significant differences in retention rates compared to other strategies at 2 years. [2]
Total-Etch (Etch-and-Rinse)	2 Years	86.8%	Performed better regarding marginal staining but had slightly lower retention than self-etch in this study. [2]
Universal Adhesive (Etch-and-Rinse Mode)	5 Years	98% (2 failures out of 100+)	Demonstrated acceptable long-term clinical performance with high retention. [3] [4]
Universal Adhesive (Self-Etch Mode)	5 Years	97% (3 failures out of 100+)	Acceptable retention, but phosphoric acid etching improved performance regarding marginal discoloration. [3] [4]

Resin-Modified Glass Ionomer (RMGIC)

3 Years

98% (1 failure)

Showed excellent retention rates, serving as a benchmark in many studies.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following is a synthesized protocol for the restoration of non-carious cervical lesions using a 5th generation, total-etch (etch-and-rinse) adhesive system. This protocol is based on common methodologies reported in clinical research.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Patient and Tooth Selection

- Inclusion Criteria: Patients with at least one vital, non-carious cervical lesion deeper than 1mm, accessible for restoration. The lesion must have enamel and dentin margins.
- Exclusion Criteria: Patients with active periodontal disease, poor oral hygiene, known allergies to methacrylate resins, or severe bruxism not managed with an occlusal guard. Teeth with active caries, existing restorations in the lesion, or pulp involvement are to be excluded.

Pre-operative Procedure

- Prophylaxis: Clean the tooth surface with a slurry of pumice and water using a rubber cup to remove plaque and pellicle.[\[7\]](#)
- Shade Selection: Select the appropriate composite resin shade before tooth dehydration.
- Isolation: Isolate the operating field to ensure a dry, contamination-free environment. A rubber dam is the preferred method. If not feasible, use retraction cords and cotton rolls.

Cavity Preparation/Surface Treatment

- Mechanical Preparation (Optional but Recommended): Lightly roughen the sclerotic dentin surface with a fine-grit diamond bur.[\[8\]](#)[\[9\]](#) This step is intended to remove the

hypermineralized outer layer and improve micromechanical retention. Beveling the enamel margin is also a common practice to increase the surface area for bonding.

- Rationale: While some studies show no significant benefit, roughening sclerotic dentin is often performed to create a more receptive surface for adhesive penetration.[\[8\]](#)

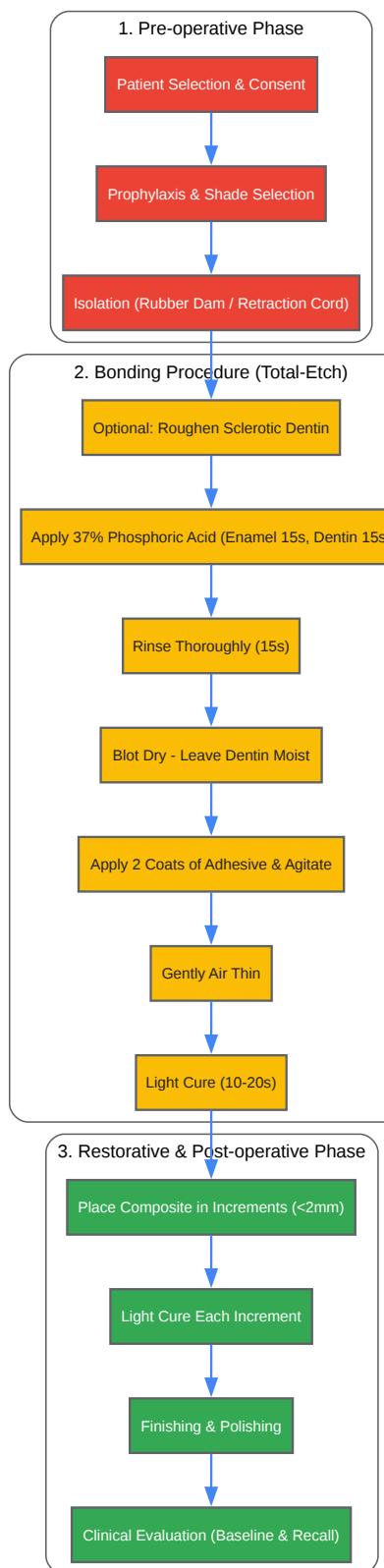
Adhesive Application: Total-Etch Technique

- Step 1: Etching
 - Apply 35-37% phosphoric acid gel to the enamel margin first, then to the dentin surface.
 - Etch enamel for 15-30 seconds and dentin for a maximum of 15 seconds.
 - Note: Over-etching dentin can lead to the collapse of the collagen network and compromised bond strength.
- Step 2: Rinsing and Drying
 - Thoroughly rinse the etchant with a water spray for at least 15 seconds.
 - Gently air-dry the preparation, leaving the dentin surface visibly moist but not overly wet (a glistening appearance). Do not desiccate the dentin. This is a critical step for 5th generation adhesives.
- Step 3: Adhesive Application
 - Apply one to two consecutive coats of the 5th generation bonding agent (e.g., Bond-1™ Primer/Adhesive) to the entire preparation surface using a micro-brush.
 - Gently agitate or rub the adhesive for 10-20 seconds to ensure thorough wetting and penetration into the demineralized tooth structure.
- Step 4: Air Thinning
 - Apply a gentle stream of oil-free air to evaporate the solvent and create a thin, uniform adhesive layer. Avoid pooling of the adhesive.

- Step 5: Light Curing
 - Light-cure the adhesive layer according to the manufacturer's instructions (typically 10-20 seconds) using a calibrated LED curing light with an intensity of at least 600 mW/cm².

Composite Resin Restoration

- Placement: Apply the selected composite resin in increments, typically no thicker than 2mm. Place the first increment at the gingival margin.
- Curing: Light-cure each increment individually as per the manufacturer's instructions (usually 20-40 seconds).
- Finishing and Polishing: Contour the restoration with fine-grit diamond burs or multi-fluted carbide burs. Polish using a sequence of abrasive discs, points, or cups to achieve a smooth and lustrous surface.[10]

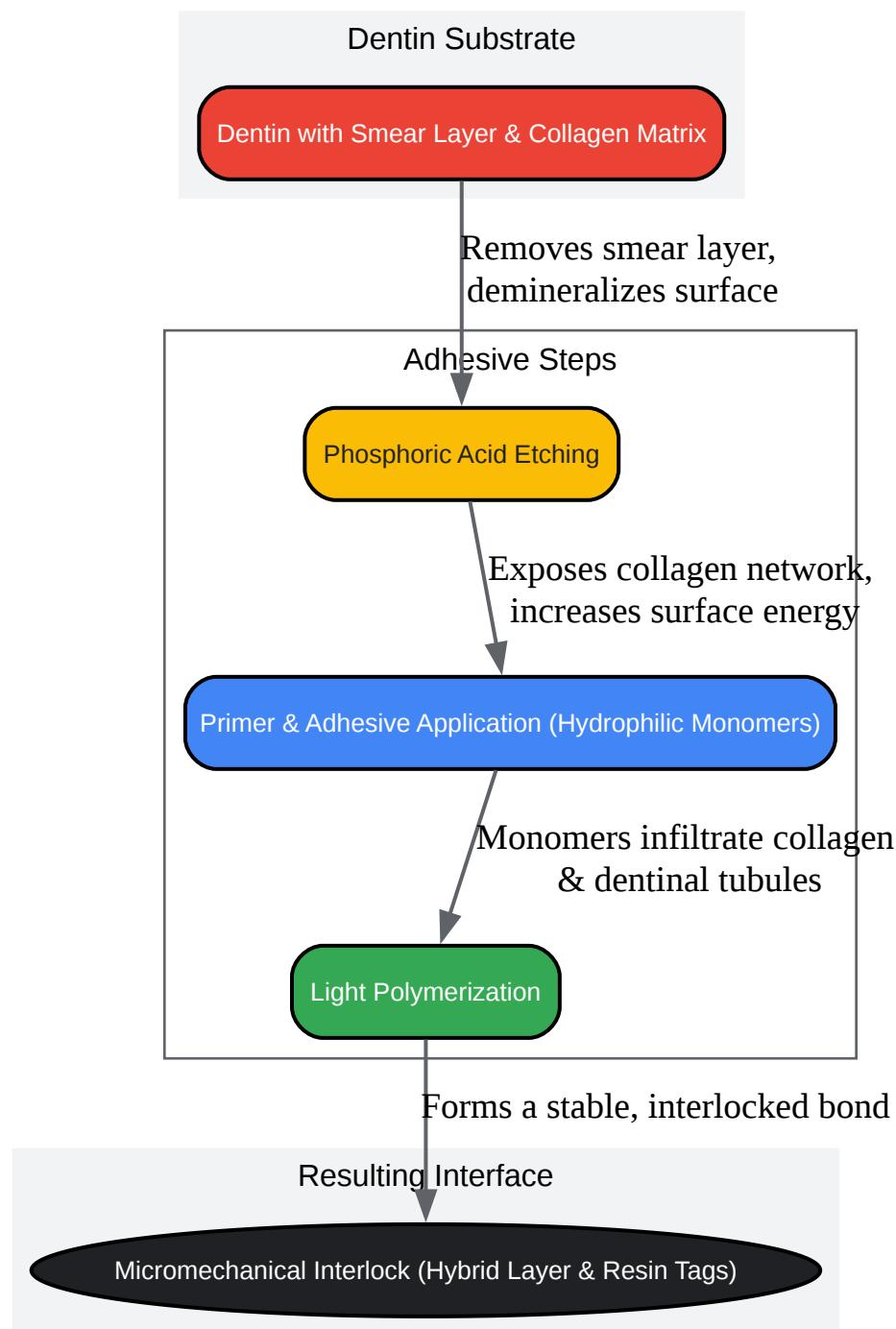

Clinical Evaluation

- Baseline and Recall: Evaluate restorations at baseline (1 week post-placement) and at subsequent recall intervals (e.g., 6 months, 1 year, 2 years, etc.).[2]
- Criteria: Use modified United States Public Health Service (USPHS) criteria to evaluate retention, marginal adaptation, marginal discoloration, secondary caries, and post-operative sensitivity.

Visualized Workflows and Pathways

Experimental Workflow for NCCL Restoration

The following diagram illustrates the clinical workflow for restoring a non-carious cervical lesion using a total-etch adhesive system.



[Click to download full resolution via product page](#)

Clinical workflow for total-etch NCCL restoration.

Adhesion Mechanism of 5th Generation Adhesives

This diagram illustrates the logical relationship in the adhesion mechanism of a total-etch (5th generation) adhesive to dentin.

[Click to download full resolution via product page](#)

Mechanism of dentin adhesion for total-etch systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentron Bond-It 6ml Light Cure Resin Bonding Adhesive 4th Generation-USA **New** | eBay [ebay.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Retrospective Clinical Study on Factors Influencing the Failure of NCCL Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. practicon.com [practicon.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-Adhesive Cements | Pentron [pentron.com]
- 7. Bond-1™ | Pentron [pentron.com]
- 8. Restoration of Noncarious Cervical Lesions: When, Why, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1998049117A1 - Adhesive composition - Google Patents [patents.google.com]
- 10. Resource Center | Pentron [pentron.com]
- To cite this document: BenchChem. [Application of Dental Adhesives in the Restoration of Non-Carious Cervical Lesions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166798#bondlite-application-in-non-carious-cervical-lesion-restoration-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com